REACTION_CXSMILES
|
F[C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[C:6]([C:12]([F:18])([F:17])[C:13]([F:16])([F:15])[F:14])[N:5]=[C:4]([CH3:19])[N:3]=1.[C-:20]#[N:21].[Na+].O.C(OCC)(=O)C>C(#N)C>[CH3:19][C:4]1[N:3]=[C:2]([C:20]#[N:21])[C:7]([C:8]([F:11])([F:10])[F:9])=[C:6]([C:12]([F:18])([F:17])[C:13]([F:16])([F:15])[F:14])[N:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=NC(=NC(=C1C(F)(F)F)C(C(F)(F)F)(F)F)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
986 mg
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
493 mg
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 18 hours at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred
|
Type
|
TEMPERATURE
|
Details
|
under reflux for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases are washed twice with water and with a saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is removed on a rotary evaporator
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
CC1=NC(=C(C(=N1)C#N)C(F)(F)F)C(C(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |